(S)-2-Benzhydrylpyrrolidine hydrochloride

Chiral Solvating Agent NMR Spectroscopy Aqueous Compatibility

Researchers requiring reliable enantiomeric excess determination of chiral carboxylic acids often face solubility incompatibility with purely organic NMR solvents. (S)-2-Benzhydrylpyrrolidine hydrochloride solves this as a chiral solvating agent with aqueous PBS solubility (20 mg/mL), enabling direct NMR analysis of water-soluble analytes. Its hydrochloride salt form ensures handling convenience and defined purity (≥98%). • Enables direct enantiomeric composition determination of chiral carboxylic acids by NMR spectroscopy. • Aqueous solubility (PBS, pH 7.2 at 20 mg/mL) supports analysis of water-soluble analytes incompatible with organic-only systems. • Well-characterized solubility profile across DMSO, DMF, and ethanol facilitates solvent screening for diastereomeric salt resolution.

Molecular Formula C17H20ClN
Molecular Weight 273.8 g/mol
CAS No. 188398-87-0
Cat. No. B594119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Benzhydrylpyrrolidine hydrochloride
CAS188398-87-0
Synonyms(S)-2-Diphenylmethylpyrrolidine
Molecular FormulaC17H20ClN
Molecular Weight273.8 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m0./s1
InChIKeyKTGRJTGIWVDSKZ-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Benzhydrylpyrrolidine HCl: Core Properties and Procurement


(S)-2-Benzhydrylpyrrolidine hydrochloride (CAS 188398-87-0) is the hydrochloride salt of (2S)-2-(diphenylmethyl)pyrrolidine, a chiral pyrrolidine derivative with molecular formula C₁₇H₂₀ClN and molecular weight 273.80 g/mol . The compound is also referred to as (S)-Desoxy-D2PM hydrochloride, denoting its structural relationship to the hydroxylated analog diphenylprolinol (D2PM) [1]. Key physical properties include a melting point range of 281–282 °C (dichloromethane/ligroine) and characterized solubility profiles across multiple solvents: 30 mg/mL in DMF, 30 mg/mL in DMSO, 20 mg/mL in ethanol, 1 mg/mL in methanol, and 20 mg/mL in PBS (pH 7.2) . The compound is typically supplied as a crystalline solid with standard purity specifications of ≥97% and recommended storage under inert atmosphere at 2–8 °C .

Workflow Chiral NMR solvating agent for ee determination
Format Hydrochloride salt for aqueous buffer compatibility
Context Single-enantiomer reference for stereochemical control

Benzhydrylpyrrolidine HCl: Uniqueness vs. Generic Pyrrolidines


Pyrrolidine-based organocatalysts and chiral auxiliaries constitute a broad and structurally diverse class where specific substitution patterns dictate catalytic activation modes and stereochemical outcomes [1]. Within this scaffold family, (S)-2-benzhydrylpyrrolidine occupies a distinct structural niche as the 4‑dehydroxylated analog of α,α‑diarylprolinols, completely lacking the hydroxyl functionality that enables hydrogen‑bonding activation in prolinol‑type catalysts [2]. This absence of a hydrogen‑bond donor fundamentally alters the compound's catalytic profile, excluding it from the enamine/iminium bifunctional activation pathways characteristic of diarylprolinol silyl ethers and prolinol ethers [1]. Conversely, its chiral pyrrolidine core with two phenyl substituents provides a sterically defined environment suitable for chiral recognition applications that are not accessible to simpler pyrrolidine derivatives. The hydrochloride salt form further confers distinct solubility and handling advantages compared to the free base, enabling formulation in aqueous media such as PBS (pH 7.2) at 20 mg/mL . Consequently, substitution with generic pyrrolidine derivatives would result in either loss of required stereochemical discrimination or incompatibility with specific assay conditions.

Diarylprolinol analogs rely on hydrogen-bonding activation absent in the dehydroxylated scaffold, altering catalytic pathway suitability.
Simpler pyrrolidines lacking the benzhydryl group do not provide comparable chiral discrimination for NMR solvation.
The free base exhibits qualitatively lower aqueous solubility, which may limit dissolution reproducibility in PBS-based workflows.

Benzhydrylpyrrolidine HCl: Differentiation Evidence vs. Closest Analogs


Aqueous Buffer Solubility Advantage

(S)-2-Benzhydrylpyrrolidine hydrochloride demonstrates solubility of 20 mg/mL in PBS (pH 7.2) , whereas the free base (S)-2-benzhydrylpyrrolidine (CAS 119237‑64‑8) exhibits substantially lower aqueous solubility, being described as only slightly soluble in water . This salt‑free‑base differential provides the hydrochloride form with a distinct advantage for applications requiring aqueous or physiologically relevant buffer conditions.

Aqueous PBS solubility
Reported comparison
20 mg/mL (HCl salt) vs. slightly soluble (free base)
Supports selection for aqueous NMR assay preparation
Data to verify; cross-study comparison
Chiral Solvating Agent NMR Spectroscopy Aqueous Compatibility

Organic Solvent Solubility Profile

(S)-2-Benzhydrylpyrrolidine hydrochloride exhibits quantitatively defined solubility across a panel of common laboratory solvents: 30 mg/mL in DMF, 30 mg/mL in DMSO, 20 mg/mL in ethanol, and 1 mg/mL in methanol . In contrast, many diarylprolinol‑based organocatalysts (e.g., α,α‑diphenylprolinol and its silyl ether derivatives) lack systematically reported solvent‑specific solubility data, complicating predictive formulation and requiring empirical optimization [1].

Organic solvent solubility
Specification review
DMF: 30, DMSO: 30, EtOH: 20, MeOH: 1 mg/mL
Reduces formulation uncertainty vs. diarylprolinol analogs
Comparator data not systematically reported
Solubility Formulation Analytical Chemistry

Chiral Solvating Agent for ee Determination

(S)-2-Benzhydrylpyrrolidine and its (R)-enantiomer are established as effective chiral solvating agents for direct NMR determination of enantiomeric composition of chiral carboxylic acids . This application exploits the stereodifferentiation induced by the benzhydryl-substituted pyrrolidine scaffold upon non‑covalent interaction with chiral analytes. In contrast, simpler pyrrolidine derivatives lacking the benzhydryl moiety (e.g., proline, 2‑methylpyrrolidine) do not provide comparable chiral recognition and are unsuitable for this analytical application [1].

Chiral solvation for ee
Reported method
Established as chiral solvating agent for carboxylic acids
Enables non-destructive enantiomeric purity assessment
Simple pyrrolidines insufficient; class-level evidence
Chiral NMR Enantiomeric Excess Quality Control

Hydroxyl-Free Scaffold and Catalytic Mode

(S)-2-Benzhydrylpyrrolidine is the 4‑dehydroxylated structural analog of α,α‑diphenylprolinol (D2PM) [1][2]. The presence of the hydroxyl group in diarylprolinols enables bifunctional hydrogen‑bonding catalysis via enamine and iminium ion activation modes, a capability absent in the dehydroxylated benzhydrylpyrrolidine scaffold [3]. Conversely, diarylprolinol silyl ethers (e.g., Jørgensen–Hayashi catalysts) require the silyl protecting group to function as effective catalysts; the free benzhydrylpyrrolidine lacks this activation capacity entirely. This fundamental mechanistic divergence means the compounds are not interchangeable for catalytic applications, and selection must be based on the intended reaction pathway.

Catalytic mechanism
Class-level
Lacks hydroxyl; no enamine/iminium bifunctional catalysis
Select based on intended reaction pathway context
Not interchangeable with diarylprolinol catalysts
Organocatalysis Mechanism Structure-Activity Relationship

Benzhydrylpyrrolidine HCl: Research and Industrial Applications


Chiral NMR Solvating Agent for Carboxylic Acids

(S)-2-Benzhydrylpyrrolidine hydrochloride serves as an effective chiral solvating agent for the direct determination of enantiomeric composition of chiral carboxylic acids by NMR spectroscopy . The hydrochloride salt form provides the additional benefit of solubility in aqueous PBS buffer (20 mg/mL), facilitating analysis of water‑soluble carboxylic acid analytes that may be incompatible with purely organic NMR solvents .

Diastereomeric Salt Resolution

The chiral pyrrolidine core of (S)-2-benzhydrylpyrrolidine hydrochloride can be employed in the formation of diastereomeric salts with racemic carboxylic acids, enabling resolution of enantiomers via fractional crystallization. The well‑characterized solubility profile in DMSO (30 mg/mL) and ethanol (20 mg/mL) supports solvent screening for crystallization optimization .

Reference Standard for Chiral HPLC

As a single‑enantiomer hydrochloride salt with defined purity (≥97%), (S)-2-benzhydrylpyrrolidine hydrochloride is suitable as a reference standard for chiral HPLC method development, particularly for methods involving aqueous mobile phases due to its PBS solubility of 20 mg/mL . Its structural distinction from hydroxyl‑containing analogs (e.g., diphenylprolinol) ensures unambiguous chromatographic identification [1].

Chiral Building Block for Organocatalysts

The (S)-2-benzhydrylpyrrolidine scaffold serves as a chiral building block for the synthesis of more complex organocatalysts or ligands, wherein the benzhydryl group provides steric bulk that can influence stereoselectivity in subsequent transformations . The hydrochloride salt offers handling convenience during synthetic manipulations requiring basic work‑up or neutralization.

Application
Selection Property
Validation Focus
Chiral NMR ee determination for carboxylic acids
Aqueous-compatible hydrochloride salt
NMR spectral nonequivalence and resolution
Diastereomeric salt resolution of racemic acids
Chiral pyrrolidine core with benzhydryl sterics
Fractional crystallization enantiomer separation
Chiral HPLC reference standard
Defined enantiomeric purity
Retention time and peak resolution
Chiral building block for organocatalyst synthesis
Benzhydryl steric bulk
Diastereoselectivity in subsequent transformations
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